molecular formula C9H10FNOS B14745965 O-Ethyl (4-fluorophenyl)carbamothioate CAS No. 404-47-7

O-Ethyl (4-fluorophenyl)carbamothioate

Cat. No.: B14745965
CAS No.: 404-47-7
M. Wt: 199.25 g/mol
InChI Key: FJKSGQKDJZLOTN-UHFFFAOYSA-N
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Description

O-Ethyl (4-fluorophenyl)carbamothioate is an organic compound that belongs to the class of carbamothioates These compounds are characterized by the presence of a carbamothioate group, which consists of a carbonyl group (C=O) bonded to a sulfur atom (S) and an ethyl group (C2H5)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl (4-fluorophenyl)carbamothioate typically involves the reaction of 4-fluoroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with hydrogen sulfide to form the desired carbamothioate product. The reaction conditions usually involve room temperature and a solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

O-Ethyl (4-fluorophenyl)carbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-Ethyl (4-fluorophenyl)carbamothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-Ethyl (4-fluorophenyl)carbamothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Ethyl (4-fluorophenyl)carbamothioate is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .

Properties

CAS No.

404-47-7

Molecular Formula

C9H10FNOS

Molecular Weight

199.25 g/mol

IUPAC Name

O-ethyl N-(4-fluorophenyl)carbamothioate

InChI

InChI=1S/C9H10FNOS/c1-2-12-9(13)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,13)

InChI Key

FJKSGQKDJZLOTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)NC1=CC=C(C=C1)F

Origin of Product

United States

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